6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one
Description
Properties
IUPAC Name |
6-amino-2-phenyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-10-6-7-12-11(8-10)16-14(17)13(18-12)9-4-2-1-3-5-9/h1-8,13H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPDVYPUQVMOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC3=C(O2)C=CC(=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546176 | |
| Record name | 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105807-90-7 | |
| Record name | 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ligand-Free Copper-Mediated Synthesis
A ligand-free copper-catalyzed cascade reaction between substituted chloroacetamides and 2-halophenols has emerged as a robust method for constructing the benzoxazinone core. For 6-amino-2-phenyl derivatives, 6-amino-2-iodophenol reacts with 2-phenylchloroacetamide in the presence of CuI (10 mol%) and K₂CO₃ in DMF at 100°C. The reaction proceeds via sequential Ullmann-type C–N coupling and intramolecular cyclization, yielding the target compound in 78–85% efficiency.
Mechanistic Insights :
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C–N Coupling : Copper facilitates oxidative addition of the aryl halide (6-amino-2-iodophenol) to form a Cu(III) intermediate.
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Nucleophilic Attack : The acetamide’s nitrogen attacks the activated aryl iodide, forming a biaryl amine intermediate.
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Cyclization : Base-mediated deprotonation triggers ring closure, generating the benzoxazin-3-one scaffold.
Optimization Data :
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Catalyst Screening : CuI outperformed CuBr and CuCl, achieving 85% yield.
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Solvent Effects : DMF provided optimal polarity for intermediate stability.
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Temperature : Reactions below 80°C resulted in incomplete cyclization.
Cyclization of Substituted Acetamides
Base-Mediated Cyclization
Cyclization of N-(6-amino-2-hydroxyphenyl)-2-phenylacetamide derivatives represents a straightforward route. In a representative procedure, N-(6-amino-2-hydroxyphenyl)-2-phenylacetamide (1.0 mmol) is treated with anhydrous K₂CO₃ (2.0 mmol) in refluxing ethanol for 6 h, yielding 72–80% of the target compound.
Key Advantages :
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Avoids Transition Metals : Ideal for applications requiring metal-free synthesis.
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Scalability : Demonstrated at 50-g scale with consistent yields.
Limitations :
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Substrate Sensitivity : Electron-withdrawing groups on the phenyl ring reduce cyclization efficiency (e.g., –NO₂ decreases yield to 55%).
Multicomponent Petasis Reaction
Three-Component Assembly
The Petasis borono-Mannich reaction enables convergent synthesis of 6-amino-2-phenyl derivatives. A mixture of 6-amino-2-aminophenol (1.0 mmol), benzaldehyde (1.2 mmol), and phenylboronic acid (1.0 mmol) is heated with PPTS (10 mol%) in methanol at reflux for 3 h, achieving 68–75% yield.
Reaction Pathway :
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Iminium Formation : Condensation of 6-amino-2-aminophenol and benzaldehyde generates an imine.
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Boronate Complexation : Phenylboronic acid coordinates to the imine nitrogen.
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Aryl Transfer : The phenyl group migrates to the α-position, followed by cyclodehydration to form the benzoxazinone.
Substrate Scope :
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Aldehyde Variants : Benzaldehyde derivatives with –OMe or –Cl substituents afford analogs in 60–70% yield.
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Boronic Acids : Heteroaryl boronic acids (e.g., 2-thienyl) are tolerated but reduce yields to 50–55%.
Post-Synthetic Modification
Functionalization of Preformed Benzoxazinones
6-Amino-2H-benzo[b]oxazin-3(4H)-one serves as a versatile intermediate for introducing the phenyl group. Treatment with benzoyl chloride (1.5 eq) and Et₃N (2.0 eq) in dichloromethane at 0°C installs the 2-phenyl moiety via Friedel-Crafts acylation, followed by reduction with NaBH₄ to yield the final product (62% over two steps).
Critical Considerations :
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Regioselectivity : Acylation occurs preferentially at the 2-position due to electronic effects of the amino group.
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Reduction Conditions : NaBH₄ in methanol selectively reduces the ketone without affecting the benzoxazinone ring.
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Copper-Catalyzed Cascade | 78–85 | CuI | 8–12 h | High regioselectivity |
| Base-Mediated Cyclization | 72–80 | None | 6–8 h | Metal-free, scalable |
| Petasis Reaction | 68–75 | PPTS | 3–5 h | Convergent synthesis |
| Post-Synthetic Modification | 62 | None | 12 h (2 steps) | Utilizes commercial intermediates |
Trends :
Chemical Reactions Analysis
Types of Reactions It Undergoes
6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one can participate in various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often influenced by the functional groups present in the compound and the specific reaction conditions employed.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the amino group to form nitroso or nitro derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the benzoxazine ring or other functional groups, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzoxazine ring, often facilitated by bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro- or nitroso-substituted benzoxazines, while reduction could produce various reduced forms of the compound with altered electronic and steric properties.
Scientific Research Applications
6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one has found applications in several areas of scientific research due to its unique structure and reactivity.
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studies have shown that compounds in the benzoxazine class can exhibit biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is being explored for its potential therapeutic applications, particularly in designing drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and resins with improved thermal stability and mechanical properties.
Mechanism of Action
The mechanism by which 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one exerts its effects is often linked to its interaction with biological targets and pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The specific molecular targets and pathways involved vary depending on the application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2-(Isopropoxycarbonyl)nicotinic acid with its analogs:
Note: Molecular weight calculated based on structure. Direct data for 2-(Isopropoxycarbonyl)nicotinic acid are inferred from analogs.
Key Observations:
- Substituent Effects : The isopropoxycarbonyl group introduces steric bulk and lipophilicity, contrasting with the polar hydroxyl group in 2-hydroxynicotinic acid. This may improve blood-brain barrier penetration compared to hydrophilic analogs .
- Solubility Trends : Thio- and alkoxy-substituted derivatives (e.g., 2-(allylthio)nicotinic acid) exhibit lower aqueous solubility than hydroxylated analogs, aligning with the lipophilic nature of the isopropoxycarbonyl group.
- Isomerism : Positional isomerism (e.g., 2-hydroxy vs. 2-hydroxyisonicotinic acid) significantly affects biological activity due to altered hydrogen-bonding patterns and receptor interactions .
Enzyme Inhibition and Anti-Cancer Activity
- 2-Hydroxynicotinic acid (2-HNA) : Demonstrated potent inhibition of nicotinate phosphoribosyltransferase (NAPRT), a target in cancer therapy, due to its structural mimicry of nicotinic acid .
- Thioether Derivatives : Compounds like 2-(allylthio)nicotinic acid may act as prodrugs, releasing active metabolites upon thioether oxidation. Their activity depends on substituent stability and cellular uptake .
- Isopropoxycarbonyl Analogs : The ester group in 2-(isopropoxycarbonyl)nicotinic acid could enhance metabolic stability, prolonging half-life compared to hydrolytically labile esters (e.g., methyl or ethyl esters).
Receptor Modulation
Biological Activity
6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its anti-inflammatory, neuroprotective, and anticonvulsant properties.
- Molecular Formula : CHNO
- Molecular Weight : 225.25 g/mol
- CAS Number : 89976-75-0
Anti-inflammatory Activity
Recent studies have highlighted the potential of 6-amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one derivatives in modulating inflammatory responses. For instance, derivatives of this compound were shown to significantly activate the Nrf2-HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.
Key Findings :
- Compounds exhibited a marked reduction in LPS-induced nitric oxide (NO) production.
- Downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α was observed.
| Compound | NO Production (µM) | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|---|---|
| Control | 15.7 | 120 | 80 | 50 |
| Derivative E2 | 5.3 | 40 | 20 | 10 |
| Derivative E16 | 4.8 | 30 | 15 | 8 |
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. In vitro studies demonstrated that it could protect neuronal cells from apoptosis induced by oxidative stress.
Mechanism of Action :
The compound's ability to reduce intracellular reactive oxygen species (ROS) levels was a key factor in its neuroprotective effect. Additionally, it was found to inhibit the activation of microglial cells, which are often implicated in neuroinflammation.
Anticonvulsant Activity
Anticonvulsant properties were evaluated through various animal models. The maximal electroshock test (MES) revealed that certain derivatives exhibited significant protection against induced seizures.
Case Study :
In a study assessing the anticonvulsant activity of benzoxazinone derivatives:
- Compound Tested : 7-(4-fluorobenzylamino)-2H-benzoxazin-3(4H)-one
- ED50 Value : 31.7 mg/kg
- Protective Index : PI = TD50/ED50 = 7.2
Safety and Toxicity
Acute toxicity studies conducted on selected derivatives indicated favorable safety profiles, with no significant adverse effects observed at therapeutic doses. This suggests potential for clinical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed borylation followed by Suzuki-Miyaura cross-coupling (e.g., coupling 6-bromo-2H-1,4-benzoxazin-3(4H)-one with aryl boronic esters). Post-reaction purification involves column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity optimization requires monitoring by TLC and HPLC (C18 column, 254 nm UV detection) to confirm >98% purity .
Q. Which spectroscopic techniques are most effective for characterizing 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR in DMSO-d6 to confirm aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–170 ppm).
- LC-MS/MS : Positive-ion mode with electrospray ionization (ESI) to observe molecular ion peaks ([M+H]) and fragmentation patterns.
- FT-IR : Detect characteristic bands for NH (~3350 cm) and C=O (~1680 cm) .
Q. What are the primary biological roles of benzoxazinone derivatives like 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one in plant systems?
- Methodological Answer : These compounds act as allelochemicals with phytotoxic, antifungal, and insecticidal properties. Assess bioactivity using in vitro assays (e.g., inhibition of Fusarium graminearum growth on PDA plates) and in vivo trials in model plants (Arabidopsis thaliana) to measure root elongation suppression. Quantify dose-response relationships via LC50 calculations .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial efficacy of 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one against multidrug-resistant pathogens?
- Methodological Answer :
- Strain Selection : Use clinical isolates of Staphylococcus aureus (MRSA) and Candida albicans with known resistance profiles.
- MIC/MBC Assays : Perform broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–256 µg/mL. Include positive (vancomycin) and negative controls.
- Synergy Testing : Combine with sub-inhibitory doses of fluconazole or β-lactams to assess fractional inhibitory concentration (FIC) indices .
Q. How should contradictory data on the environmental persistence of benzoxazinones be addressed?
- Methodological Answer :
- Degradation Studies : Conduct soil microcosm experiments under controlled pH (5–8) and moisture (30–60% WHC). Monitor degradation via HPLC-UV at 280 nm.
- Metabolite Identification : Use HRMS (Q-TOF) to detect intermediates like 2-amino-phenoxazin-3-one.
- Statistical Validation : Apply ANOVA to compare degradation rates across soil types and environmental conditions .
Q. What methodologies are recommended for studying the enzymatic degradation pathways of 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one in soil microbiota?
- Methodological Answer :
- Enzyme Isolation : Extract microbial enzymes (e.g., β-glucosidases) from soil samples via ammonium sulfate precipitation.
- Kinetic Assays : Measure substrate depletion using UV-Vis spectroscopy (λ = 270 nm) and fit data to Michaelis-Menten models.
- Isotopic Labeling : Synthesize C-labeled compound to trace metabolic pathways via autoradiography .
Q. How can structure-activity relationship (SAR) studies guide the optimization of 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one for pharmaceutical applications?
- Methodological Answer :
- Analog Synthesis : Modify substituents at positions 2 (phenyl) and 6 (amino) using regioselective alkylation or acylation.
- Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., MR receptors) to predict binding affinities.
- In Vitro Screening : Prioritize analogs with IC50 values <10 µM in receptor-binding assays .
Q. What experimental strategies are effective for assessing the ecological impact of benzoxazinone accumulation in non-target organisms?
- Methodological Answer :
- Ecotoxicology Assays : Expose Daphnia magna and Lemna minor to sublethal doses (0.1–10 mg/L) in OECD-standardized tests.
- Bioaccumulation Analysis : Quantify tissue concentrations in earthworms (Eisenia fetida) using LC-MS/MS after 28-day exposure.
- Field Monitoring : Deploy passive samplers in agricultural runoff to measure benzoxazinone residues via UPLC-QqQ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
